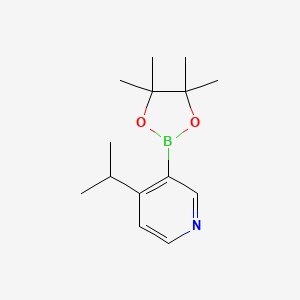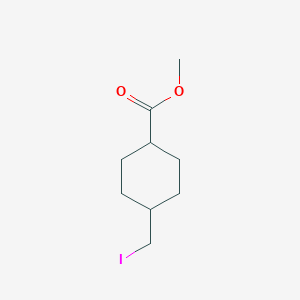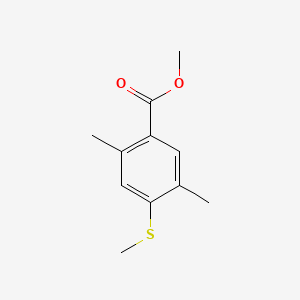![molecular formula C7H7F3O3S B14029100 Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate CAS No. 61755-96-2](/img/structure/B14029100.png)
Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C₇H₇F₃O₃S. It is a bicyclic structure that includes a trifluoromethanesulfonate group, making it a valuable intermediate in organic synthesis . The compound is known for its high reactivity due to the strained bicyclic ring system, which makes it an interesting subject for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organic and iridium photoredox catalysts, blue LED irradiation, and difluorocyclopropenes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted bicyclic compounds .
Scientific Research Applications
Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals and bioactive compounds.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate involves its high reactivity due to the strained bicyclic ring system. This strain facilitates various chemical reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but may lack the trifluoromethanesulfonate group.
Cyclopropenes: These compounds are often used as reaction partners in the synthesis of bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate.
Uniqueness
This compound is unique due to its combination of a strained bicyclic ring system and a trifluoromethanesulfonate group. This combination imparts high reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
61755-96-2 |
|---|---|
Molecular Formula |
C7H7F3O3S |
Molecular Weight |
228.19 g/mol |
IUPAC Name |
3-bicyclo[3.1.0]hex-2-enyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H7F3O3S/c8-7(9,10)14(11,12)13-6-2-4-1-5(4)3-6/h2,4-5H,1,3H2 |
InChI Key |
KKSFBLDSCXNPNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C=C(C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Oxabicyclo[3.2.1]octan-2-ol](/img/structure/B14029068.png)
![tert-butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B14029069.png)






